molecular formula C12H8ClN3O2 B12481435 5-(5-chloro-1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid

5-(5-chloro-1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12481435
M. Wt: 261.66 g/mol
InChI Key: GLARVCWSAGAENO-UHFFFAOYSA-N
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Description

5-(5-chloro-1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features both indole and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(5-chloro-1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-chloro-1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the EGFR/BRAF pathways, which are crucial in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-chloro-1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to its dual indole and pyrazole structure, which allows it to interact with multiple biological targets and exhibit a broad range of biological activities. This makes it a valuable compound in drug development and scientific research .

Properties

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.66 g/mol

IUPAC Name

3-(5-chloro-1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C12H8ClN3O2/c13-6-1-2-9-7(3-6)8(5-14-9)10-4-11(12(17)18)16-15-10/h1-5,14H,(H,15,16)(H,17,18)

InChI Key

GLARVCWSAGAENO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C3=NNC(=C3)C(=O)O

Origin of Product

United States

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